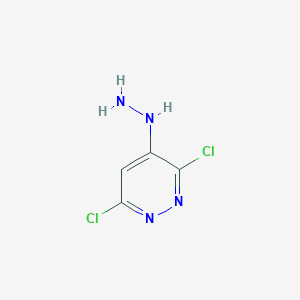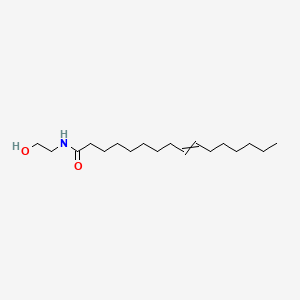
N-(2-Hydroxyethyl)hexadec-9-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxyethyl)hexadec-9-enamide is an organic compound with the molecular formula C18H35NO2. It contains a secondary amide group, a hydroxyl group, and a primary alcohol group. This compound is part of the enamide family, which are known for their significant biological and physiological properties .
Preparation Methods
The synthesis of N-(2-Hydroxyethyl)hexadec-9-enamide can be achieved through various methods. One common approach involves the oxidative desaturation of amides. This method uses an iron-assisted regioselective oxidative desaturation process to convert amides into enamides . Another method involves the direct N-dehydrogenation of amides using a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride, which serves as both the electrophilic activator and the oxidant .
Chemical Reactions Analysis
N-(2-Hydroxyethyl)hexadec-9-enamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the enamide back to the corresponding amide.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like triflic anhydride and reducing agents such as hydrogen gas in the presence of a catalyst . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(2-Hydroxyethyl)hexadec-9-enamide has a wide range of applications in scientific research:
Chemistry: It serves as a versatile synthon in organic synthesis, allowing for the construction of complex molecules.
Biology: The compound’s biological properties make it useful in the study of various biochemical pathways and processes.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)hexadec-9-enamide involves its interaction with specific molecular targets and pathways. The compound’s enamide structure allows it to participate in various biochemical reactions, influencing different physiological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-(2-Hydroxyethyl)hexadec-9-enamide can be compared with other similar compounds, such as:
N-(2-Hydroxyethyl)hexadecanamide: This compound lacks the double bond present in this compound, resulting in different chemical and biological properties.
N-(2-Hydroxyethyl)octadec-9-enamide: This compound has a longer carbon chain, which can affect its solubility and reactivity.
The uniqueness of this compound lies in its specific structure, which combines a hydroxyl group, a secondary amide group, and a double bond, giving it distinct chemical and biological properties .
Properties
Molecular Formula |
C18H35NO2 |
|---|---|
Molecular Weight |
297.5 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)hexadec-9-enamide |
InChI |
InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)19-16-17-20/h7-8,20H,2-6,9-17H2,1H3,(H,19,21) |
InChI Key |
WFRLANWAASSSFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



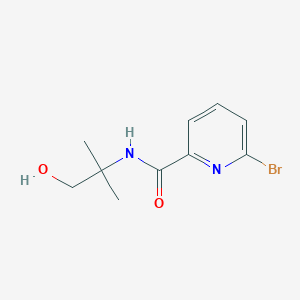

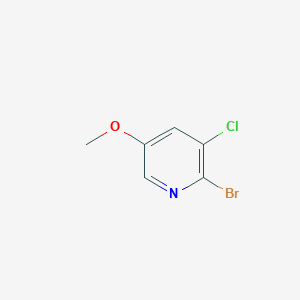
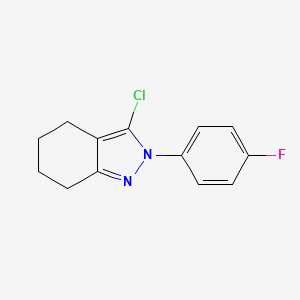

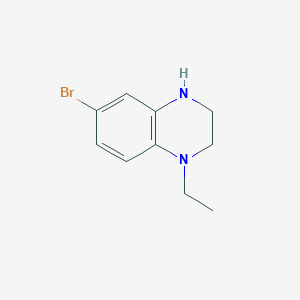
![6,7-Dihydro-4H-cyclohepta[b]furan-8(5H)-one](/img/structure/B11718756.png)
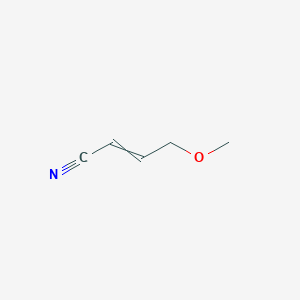
![(2R,3S)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride](/img/structure/B11718764.png)
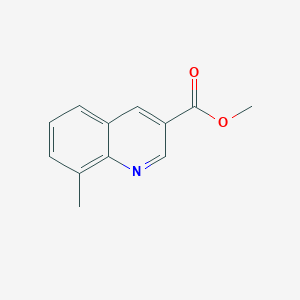
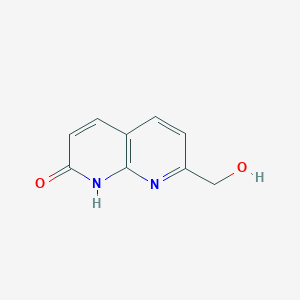
![2-[2-(hydroxymethyl)phenyl]acetic Acid](/img/structure/B11718780.png)
